2-Amino-N-cyclopropylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLGXMQYBUUKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588602 | |
| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443987-16-4 | |
| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 2 Amino N Cyclopropylbenzenesulfonamide
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum provides information on the number of distinct proton sets (chemical shift), the number of neighboring protons (spin-spin splitting), and the quantity of protons of each type (integration).
For 2-Amino-N-cyclopropylbenzenesulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring, the amino group, the sulfonamide N-H, and the cyclopropyl (B3062369) ring. The ortho-disubstituted aromatic ring gives rise to a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm). The amino (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Similarly, the sulfonamide proton (-SO₂NH-) is expected as a singlet or triplet (if coupled to the cyclopropyl CH). The cyclopropyl group presents a characteristic set of signals at high field (upfield), reflecting the shielded environment of the strained ring structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic H | 6.6 - 7.8 | Multiplet (m) | 4H |
| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |
| Sulfonamide (-SO₂NH-) | 7.5 - 8.5 | Singlet (s) or Doublet (d) | 1H |
| Cyclopropyl-CH | 2.2 - 2.6 | Multiplet (m) | 1H |
| Cyclopropyl-CH₂ | 0.5 - 0.9 | Multiplet (m) | 4H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of different carbon environments.
The ¹³C NMR spectrum for this compound is expected to display nine distinct signals. The six carbons of the benzene (B151609) ring would resonate in the typical aromatic region (δ 115-150 ppm). The carbon atom bonded to the amino group (C-NH₂) is expected to be significantly shielded compared to the carbon attached to the electron-withdrawing sulfonamide group (C-SO₂). The cyclopropyl carbons are characteristically found at high field (upfield) due to the ring strain, with the methine carbon appearing at a lower field than the two equivalent methylene (B1212753) carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-S) | 125 - 135 |
| Aromatic C (C-N) | 145 - 155 |
| Aromatic C-H | 115 - 135 |
| Cyclopropyl-CH | 25 - 35 |
| Cyclopropyl-CH₂ | 5 - 15 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and between the methine and methylene protons of the cyclopropyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective methine and methylene carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular fragments. Key expected HMBC correlations would include the sulfonamide N-H proton to the C1 of the aromatic ring and the methine carbon of the cyclopropyl ring, confirming the N-cyclopropylsulfonamide linkage.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as a doublet in the 3300-3500 cm⁻¹ region. The sulfonamide group (-SO₂NH-) is identified by strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds. Aromatic C-H and C=C stretching vibrations also provide evidence for the benzene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amino) | 3450 - 3300 | Medium |
| N-H Stretch (Sulfonamide) | ~3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Cyclopropyl) | 3000 - 2850 | Medium |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong |
| S=O Asymmetric Stretch | 1350 - 1310 | Strong |
| S=O Symmetric Stretch | 1170 - 1140 | Strong |
| C-N Stretch | 1340 - 1250 | Medium |
| S-N Stretch | 910 - 830 | Medium |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. The molecular formula of this compound is C₉H₁₂N₂O₂S, corresponding to a monoisotopic mass of approximately 212.06 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). Under electron ionization (EI) or tandem MS (MS/MS) conditions, the molecule fragments in a predictable manner. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Identity | Fragmentation Pathway |
|---|---|---|
| 212 | [M]⁺ | Molecular Ion |
| 171 | [M - C₃H₅]⁺ | Loss of cyclopropyl group |
| 156 | [M - C₃H₄N]⁺ | Cleavage of S-N bond |
| 106 | [C₆H₄NH₂]⁺ | Fragment from cleavage of C-S bond |
| 92 | [C₆H₆N]⁺ | Loss of SO₂ from a rearranged intermediate |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The theoretical exact mass of this compound can be calculated based on its chemical formula, C9H12N2O2S. This calculation considers the monoisotopic masses of the most abundant isotopes of each element.
An experimentally obtained HRMS spectrum for this compound would be expected to show a prominent peak for the protonated molecule ([M+H]+). The measured mass-to-charge ratio (m/z) of this ion should closely match the calculated theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.
| Parameter | Value |
| Molecular Formula | C9H12N2O2S |
| Theoretical Exact Mass | 212.06195 u |
| Expected [M+H]+ Ion | 213.06977 m/z |
Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) MS Applications
Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of a wide range of molecules, including sulfonamides. In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in a time-of-flight analyzer.
For sulfonamides, MALDI-TOF MS has been shown to be an effective analytical tool. acs.org The technique can be used for both qualitative and quantitative analysis. acs.org Often, analysis of sulfonamides is performed in negative ion mode, which can produce cleaner spectra with a single deprotonated ion ([M-H]−), in contrast to the positive ion mode which may result in more complex spectra with multiple alkali metal adducts. acs.org The choice of an appropriate matrix is crucial for successful MALDI-TOF analysis of small molecules like this compound.
Solid-State Structural Characterization: X-ray Crystallography of Sulfonamide Compounds
The crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide was determined to be in the monoclinic crystal system with the space group P21/n. researchgate.net The detailed crystallographic data for this related compound is presented in the table below.
| Crystal Data and Structure Refinement for N-cyclopropyl-3-hydroxy-4-methoxybenzamide | |
| Empirical formula | C11H13NO3 |
| Formula weight | 207.23 |
| Temperature | 170 K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 8.0478(3) Å |
| b = 9.8093(4) Å | |
| c = 13.1602(5) Å | |
| α = 90° | |
| β = 104.712(2)° | |
| γ = 90° | |
| Volume | 1004.85(7) ų |
| Z | 4 |
| Density (calculated) | 1.369 Mg/m³ |
| Absorption coefficient | 0.819 mm⁻¹ |
| F(000) | 440 |
Data obtained for the related compound N-cyclopropyl-3-hydroxy-4-methoxybenzamide. researchgate.net
Computational Chemistry Investigations of 2 Amino N Cyclopropylbenzenesulfonamide
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to the study of sulfonamides to understand their structural and electronic properties. nih.gov
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For 2-Amino-N-cyclopropylbenzenesulfonamide, this involves determining the most stable arrangement of its constituent atoms in three-dimensional space. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed for this purpose. nih.govnih.gov
Conformational analysis of benzenesulfonamides has shown that the orientation of the sulfonamide group relative to the benzene (B151609) ring is a key structural feature. mdpi.comnih.gov Studies on similar molecules have identified stable conformers where the S-N bond is nearly perpendicular to the plane of the benzene ring. unibo.it For this compound, a key aspect of the conformational analysis would be the rotational barriers around the S-N and N-cyclopropyl bonds, which would determine the preferred orientation of the cyclopropyl (B3062369) group. The presence of the amino group on the benzene ring can also influence the conformational landscape through potential intramolecular hydrogen bonding.
A representative table of optimized geometric parameters for a benzenesulfonamide (B165840) derivative is presented below. These values are typical for this class of compounds and are expected to be similar for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.77 | ||
| S-N | 1.63 | ||
| S=O | 1.43 | ||
| O=S=O | 120 | ||
| C-S-N | 107 | ||
| C-C-S-N |
Note: The data in this table is representative of benzenesulfonamide derivatives and not specific to this compound.
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich amino-substituted benzene ring, while the LUMO may be distributed over the sulfonamide group and the aromatic ring. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another important tool for predicting chemical reactivity. researchgate.netresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. researchgate.net Positive potential would be expected around the hydrogen atoms of the amino and sulfonamide groups.
| Property | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap | 5.3 |
Note: The data in this table is representative of benzenesulfonamide derivatives and not specific to this compound.
DFT can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms. researchgate.netnih.gov This involves calculating the energies of reactants, products, and transition states. By mapping the potential energy surface, the most favorable reaction pathway can be determined. For instance, DFT studies have been used to investigate the degradation mechanisms of sulfonamides by radicals such as the hydroxyl radical. researchgate.netnih.gov
In a hypothetical study of this compound, DFT could be employed to investigate its reactivity in various chemical transformations. For example, the mechanism of electrophilic substitution on the aromatic ring or reactions involving the sulfonamide group could be elucidated. The calculations would help in identifying the transition state structures and determining the activation energies, which are crucial for understanding the reaction kinetics.
DFT calculations can accurately predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. rsc.org
For this compound, DFT calculations would be expected to predict characteristic vibrational frequencies for the N-H stretches of the amino and sulfonamide groups, the S=O stretches, and the various vibrations of the aromatic and cyclopropyl rings.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3450 |
| N-H Stretch (Sulfonamide) | 3350 |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Cyclopropyl) | 3050 |
| S=O Asymmetric Stretch | 1350 |
| S=O Symmetric Stretch | 1160 |
Note: The data in this table is representative of benzenesulfonamide derivatives and not specific to this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. peerj.com This technique allows for the investigation of the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. peerj.com
MD simulations are particularly useful for exploring the conformational flexibility of molecules. researchgate.net By simulating the molecule's motion over a period of time, the different accessible conformations and the transitions between them can be observed. For this compound, MD simulations could reveal the flexibility of the cyclopropyl group and the dynamics of the sulfonamide linkage.
The solvent plays a crucial role in determining the conformation and behavior of a molecule. rsc.orgaps.org MD simulations explicitly including solvent molecules, such as water, can provide a realistic model of the solvated system. nih.govnih.gov These simulations can show how solvent molecules interact with different parts of the solute and how these interactions influence its conformational preferences. For example, the presence of water can stabilize certain conformations through hydrogen bonding. rsc.org A study on sulfanilamide (B372717) showed that a single water molecule could alter its conformational preference. rsc.org For this compound, MD simulations in an aqueous environment would be essential to understand its behavior in a biological context.
Simulation of Intermolecular Interactions and Binding Stability
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the dynamic behavior of molecules over time. peerj.com These simulations can elucidate the stability of a compound like this compound when interacting with a biological target, such as an enzyme. By simulating the motion of atoms, MD can reveal the nature and duration of intermolecular interactions that are critical for stable binding.
Intermolecular interactions that contribute to binding stability include:
Hydrogen Bonds: The amino (-NH2) and sulfonamide (-SO2NH-) groups of this compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. These interactions are highly directional and play a significant role in determining the specificity of binding.
Van der Waals Forces: These are non-specific attractive or repulsive forces between molecules. The aromatic ring and the cyclopropyl group of the compound would engage in van der Waals interactions with nonpolar amino acid residues. peerj.com
Electrostatic Interactions: The distribution of charge within the this compound molecule will lead to electrostatic interactions with charged or polar residues in the binding pocket.
The binding free energy, which is a measure of the affinity of a ligand for its receptor, can be estimated from MD simulations using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com This calculation provides a more quantitative measure of binding stability.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This method is instrumental in identifying potential biological targets for a compound and in understanding the structural basis of its activity. For this compound, docking studies would typically be performed against the crystal structures of relevant enzymes, such as carbonic anhydrase isozymes, which are well-established targets for sulfonamides. nih.govafantitis.com
The docking process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their predicted binding affinity. The scoring functions used in docking algorithms estimate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.
A hypothetical molecular docking study of this compound with a human carbonic anhydrase isozyme might reveal the following interactions, which are characteristic of sulfonamide inhibitors:
| Interacting Residue | Interaction Type | Distance (Å) |
| His94 | Hydrogen Bond | 2.8 |
| His96 | Coordinate Bond (with Zn2+) | 2.1 |
| His119 | Coordinate Bond (with Zn2+) | 2.2 |
| Thr199 | Hydrogen Bond | 3.0 |
| Thr200 | van der Waals | 3.5 |
| Val121 | Hydrophobic | 3.9 |
This table is illustrative and based on known interactions of sulfonamides with carbonic anhydrase.
The results of molecular docking can guide the design of new analogs with improved potency and selectivity. nih.gov For instance, modifications to the cyclopropyl group could be explored to enhance hydrophobic interactions with the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. For sulfonamide analogs, QSAR studies can identify the key molecular features that govern their inhibitory potency against a particular target.
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
Once the descriptors are calculated, a mathematical equation is derived using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the biological activity. The predictive power of the QSAR model is then validated using an external set of compounds.
For sulfonamide analogs, QSAR models have shown that factors such as molecular shape, size, and the presence of specific functional groups can significantly influence their inhibitory activity against enzymes like carbonic anhydrase. researchgate.netnih.gov For example, the lipophilicity of substituents on the aromatic ring can affect the binding affinity. nih.gov A QSAR model for a series of 2-Amino-N-substituted benzenesulfonamides might reveal that the size and shape of the N-substituent are critical for activity.
The insights gained from QSAR models can be used to design new sulfonamide derivatives with enhanced biological activity. researchgate.net For instance, if a QSAR model indicates that a bulky, hydrophobic group at the N-position increases activity, new analogs incorporating such features can be synthesized and tested.
Structure Activity Relationship Sar Studies and Analog Design for 2 Amino N Cyclopropylbenzenesulfonamide Derivatives
Systematic Design and Synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide Analogs
The systematic design and synthesis of analogs of this compound involve strategic modifications at several key positions of the molecule. The core structure, consisting of a benzenesulfonamide (B165840) scaffold with a primary amino group and an N-cyclopropyl substituent, offers multiple sites for chemical alteration. These modifications are guided by the principles of structure-activity relationships (SAR) to systematically evaluate the impact of each change.
Exploration of Substituent Effects on the Cyclopropyl (B3062369) Moiety
The cyclopropyl group attached to the sulfonamide nitrogen is a critical feature that can influence the molecule's conformation and interaction with its biological target. The introduction of a cyclopropane (B1198618) ring into a molecule can enhance its metabolic stability and binding affinity. researchgate.net SAR studies in this area focus on understanding how the size, stereochemistry, and electronic properties of this moiety affect activity. researchgate.net
Synthetic strategies may involve the introduction of various substituents, such as alkyl or halogen groups, onto the cyclopropyl ring. The stereochemistry of these substituents is also a key consideration, as different isomers can exhibit significantly different biological effects. researchgate.net For example, the synthesis of analogs with methyl or fluoro groups at different positions on the cyclopropyl ring allows for a detailed examination of steric and electronic influences on target binding.
Modification of the Benzenesulfonamide Core and Aromatic Ring
The benzenesulfonamide core is a well-established pharmacophore in numerous therapeutic agents. researchgate.net Modifications to the aromatic ring are a common strategy to modulate the electronic properties, lipophilicity, and binding interactions of the entire molecule. vu.nl Key SAR principles for sulfonamides indicate that the arrangement of substituents on the benzene (B151609) ring is crucial for activity. pharmacy180.comyoutube.comslideshare.net
Key modifications include:
Positional Isomerism : Moving the 2-amino group to the meta (3-position) or para (4-position) can drastically alter or abolish activity, highlighting the importance of the ortho-relationship between the amino and sulfonamide groups. pharmacy180.com
Ring Replacement : Replacing the benzene ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) can explore different binding pockets or alter the compound's physicochemical properties. This strategy, however, often leads to a loss of activity if the core scaffold is essential for binding. pharmacy180.com
Derivatization at the Amino and Sulfonamide Nitrogen Positions
Both the 2-amino group (often designated as N4 in related sulfanilamides) and the sulfonamide nitrogen (N1) are primary sites for derivatization. youtube.com
Amino Group (N4) Derivatization : The primary aromatic amine is often essential for the mechanism of action, particularly in antibacterial sulfonamides. youtube.comslideshare.net Acylation or alkylation of this group can lead to prodrugs that are metabolized in vivo to release the active parent amine. pharmacy180.com For instance, converting the -NH2 group into an amide or a carbamate (B1207046) can alter solubility and cell permeability.
Sulfonamide Nitrogen (N1) Derivatization : The N-cyclopropyl group can be replaced with other alkyl, aryl, or heterocyclic moieties. This position is highly influential on the compound's potency and pharmacokinetic properties. youtube.com Introducing heterocyclic rings at the N1 position has been a particularly successful strategy in developing highly potent sulfonamide drugs. pharmacy180.comyoutube.com The acidity of the sulfonamide proton, which is critical for target binding in many cases, is directly modulated by the substituent at this position. youtube.com
Correlation of Structural Features with Biological and Biochemical Activity
The central goal of SAR studies is to establish a clear link between specific structural modifications and the resulting changes in biological or biochemical activity. nih.gov This is typically quantified by measuring parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against a specific enzyme or receptor. rsc.org
For benzenesulfonamide derivatives, key structural features that correlate with activity include:
The free aromatic amino group: In many classes of sulfonamides, a free amino group para to the sulfonamide moiety is essential for activity. Shifting this group to the ortho or meta position often results in inactive compounds. pharmacy180.com
N1-substituent: The nature of the group on the sulfonamide nitrogen significantly impacts potency. Electron-withdrawing substituents can increase the acidity of the sulfonamide N-H, which may be crucial for mimicking the transition state of an enzymatic reaction or for forming key hydrogen bonds in a receptor's active site. nih.gov
Lipophilicity: Modifications that alter the compound's octanol-water partition coefficient (logP) can affect its ability to cross cell membranes and reach its target. For instance, adding lipophilic groups can enhance cell-based activity up to a certain point, after which increased protein binding or poor solubility may become detrimental. mdpi.com
The following table illustrates hypothetical SAR data for analogs of this compound, based on common findings for related sulfonamide inhibitors targeting a generic kinase.
| Compound ID | Modification from Parent Compound | Target Kinase IC50 (nM) | Notes on Activity |
| Parent | This compound | 500 | Baseline activity. |
| Analog A | 4-Fluoro substitution on benzene ring | 250 | Electron-withdrawing group enhances potency. |
| Analog B | 5-Methoxy substitution on benzene ring | 800 | Electron-donating group reduces potency. |
| Analog C | N-cyclopentyl instead of N-cyclopropyl | 750 | Larger alkyl group is less favorable. |
| Analog D | Acetylation of the 2-amino group (-NHCOCH3) | >10,000 | Free amino group appears essential for activity. |
| Analog E | N-phenyl instead of N-cyclopropyl | 1200 | Bulky aromatic substituent reduces activity. |
This data is illustrative and serves to demonstrate SAR principles.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies for Sulfonamide Scaffolds
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable for discovering and optimizing new inhibitors. dovepress.com Pharmacophore modeling is a cornerstone of this approach, defining the essential spatial arrangement of chemical features that a molecule must possess to be active. dovepress.com
For a series of active sulfonamide derivatives, a pharmacophore model would typically be generated by aligning the structures of the most potent compounds and identifying common chemical features. nih.gov These features often include:
Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens are strong hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amino group and the sulfonamide N-H are key hydrogen bond donors.
Aromatic Ring (AR): The benzene ring provides a scaffold and can engage in π-π stacking or hydrophobic interactions. vu.nl
Hydrophobic (HY) Features: The cyclopropyl moiety or other alkyl/aryl groups contribute to hydrophobic interactions.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features (virtual screening). dovepress.com This strategy allows for the rapid identification of diverse chemical scaffolds that could possess the desired biological activity, moving beyond simple analog design and enabling scaffold hopping to discover new classes of inhibitors. dovepress.com Furthermore, these models can be integrated into quantitative structure-activity relationship (QSAR) studies to build predictive models that correlate a compound's fit to the pharmacophore with its biological potency. mdpi.commdpi.com
Mechanistic Enzymology and Molecular Interactions in Vitro
Evaluation of Enzyme Inhibition Profiles
The initial characterization of an enzyme inhibitor involves determining how it affects the enzyme's catalytic activity. This is achieved through a systematic evaluation of its inhibition profile.
Understanding the mode of direct enzyme inhibition is critical. Kinetic studies are performed by measuring enzyme reaction rates at various substrate and inhibitor concentrations. The resulting data, often visualized using plots like the Lineweaver-Burk or Michaelis-Menten graphs, can elucidate the mechanism of inhibition.
Competitive Inhibition: A competitive inhibitor would bind to the active site of the enzyme, directly competing with the substrate. This type of inhibition is characterized by an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ).
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This results in a decrease in Vₘₐₓ without affecting Kₘ.
Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vₘₐₓ and Kₘ.
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both Kₘ and Vₘₐₓ.
Without experimental data, the specific mode of inhibition for 2-Amino-N-cyclopropylbenzenesulfonamide on any given enzyme remains purely speculative.
Some compounds exhibit a time-dependent increase in their inhibitory potency, which can have significant pharmacological implications.
Time-Dependent Inhibition (TDI): This occurs when the inhibitor forms a more tightly bound complex with the enzyme over time, or in some cases, forms a covalent bond, leading to irreversible inhibition. Assays to investigate TDI typically involve pre-incubating the enzyme with the inhibitor for varying durations before initiating the reaction.
Metabolism-Dependent Inhibition: This is a subset of TDI where the parent compound is not the actual inhibitor. Instead, it is metabolically converted by an enzyme (often a cytochrome P450) into a reactive metabolite that then inhibits the enzyme. Investigating this requires an in vitro system that includes metabolic competency, such as liver microsomes.
No studies documenting time-dependent or metabolism-dependent inhibition by this compound are currently available.
The potency of an inhibitor is quantified by its IC₅₀ and Kᵢ values.
Half-Maximal Inhibitory Concentration (IC₅₀): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a functional measure of potency but can be influenced by factors like substrate concentration.
Inhibition Constant (Kᵢ): The Kᵢ is a thermodynamic constant that represents the dissociation constant of the inhibitor from the enzyme. It provides a more absolute measure of binding affinity and is independent of substrate concentration for competitive inhibitors.
A search of scientific literature and chemical databases did not yield any reported IC₅₀ or Kᵢ values for this compound against any enzyme target.
In Vitro Interaction with Relevant Enzyme Targets
The sulfonamide functional group is a well-known pharmacophore present in a wide array of clinically used drugs that target various enzymes.
Based on its chemical structure, one could hypothesize that this compound might interact with enzymes known to be targeted by other sulfonamides.
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of dopamine. parkinson.org Inhibitors of MAO-B are used in the treatment of Parkinson's disease. parkinsons.org.uknih.gov The sulfonamide moiety can be found in some MAO-B inhibitors, where it may interact with residues in the active site of the enzyme. nih.gov
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. chemsrc.com Several PI3K inhibitors incorporate a sulfonamide group, which can form key interactions within the ATP-binding pocket of the kinase. nih.gov
However, it must be reiterated that these are examples of potential targets based on chemical similarity, and there is no direct evidence of this compound inhibiting MAO-B or PI3K.
Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function. This mechanism offers the potential for greater selectivity compared to active site inhibitors. There is no information in the scientific literature to suggest that this compound functions as an allosteric modulator for any enzyme.
In Vitro Mechanistic Insights into this compound Remain Elusive
Despite extensive investigation into the chemical and biological properties of various benzenesulfonamide (B165840) derivatives, specific in vitro data detailing the mechanistic enzymology and molecular interactions of this compound are not available in publicly accessible scientific literature. Searches for receptor binding studies and ligand-receptor interaction mechanisms for this particular compound have not yielded specific research findings, precluding a detailed analysis as outlined.
The broader class of benzenesulfonamides is known to interact with a variety of biological targets, including carbonic anhydrases and certain G-protein coupled receptors like the angiotensin II receptor. However, the specific affinity, selectivity, and mode of interaction are highly dependent on the complete chemical structure of the individual derivative. Without dedicated in vitro studies on this compound, any discussion of its receptor binding profile would be purely speculative.
Scientific investigation into the bioactivity of a compound typically involves a series of in vitro assays to determine its binding affinity (often expressed as Ki, IC50, or Kd values) for various receptors and enzymes. These studies are fundamental to understanding a compound's potential therapeutic effects and its mechanism of action at a molecular level. Such data is generated through techniques like radioligand binding assays, fluorescence polarization, or surface plasmon resonance.
Furthermore, understanding the ligand-receptor interaction mechanisms involves more sophisticated techniques such as X-ray crystallography or computational molecular modeling. These methods can reveal the precise binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.
Unfortunately, for this compound, no such data appears to have been published. While a patent document includes the chemical name among a list of compounds, it does not provide any associated biological data. Therefore, a scientifically accurate and detailed account of its in vitro receptor binding and interaction mechanisms cannot be constructed at this time. Further research and publication of experimental data are required to elucidate the molecular pharmacology of this specific compound.
Advanced Analytical Techniques for Research on 2 Amino N Cyclopropylbenzenesulfonamide
Chromatographic Separation and Quantification Methods
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For sulfonamides like 2-Amino-N-cyclopropylbenzenesulfonamide, various chromatographic techniques are employed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. A simple, reliable, and sensitive RP-HPLC method was developed for the quantitative determination of the related compound, 4-amino benzene (B151609) sulphonamide. wu.ac.th This method utilized a YMC-Triart C8 column (250×4.6 mm, 5μ) with a gradient mobile phase at a flow rate of 1.0 mL/min and UV detection at 265 nm. wu.ac.th The method demonstrated good linearity, accuracy, and precision, making it suitable for routine quality control. wu.ac.th
For the analysis of similar sulfonamide compounds, HPLC methods often employ C18 columns. For instance, the separation of five sulfonamides was achieved on a Zorbax Eclipse XDB C18 column using a gradient mobile phase system of acetic acid, methanol (B129727), and acetonitrile. researchgate.net Another HPLC method for analyzing phenylthiocarbamyl-amino acids used a 3-micron Spherisorb ODS-2 column (4.6 X 100 mm). nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC), an advancement of HPLC, utilizes smaller particle size columns to achieve faster separations and higher resolution. A UHPLC-MS method was developed for the rapid and sensitive analysis of underivatized amino acids, demonstrating linearity, reproducibility, and sensitivity in the femtomole range. nih.gov This highlights the potential of UHPLC for high-throughput analysis of this compound in complex biological matrices. nih.gov
Table 1: Exemplary HPLC and UHPLC Method Parameters for Sulfonamide and Amino Acid Analysis
| Parameter | HPLC Method for 4-amino benzene sulphonamide wu.ac.th | HPLC Method for 5 Sulfonamides researchgate.net | UHPLC Method for Amino Acids nih.gov |
|---|---|---|---|
| Column | YMC-Triart C8 (250×4.6 mm, 5μ) | Zorbax Eclipse XDB C18 | Not Specified |
| Mobile Phase | Gradient Elution | Acetic acid, methanol, and acetonitrile | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | UV at 265 nm | Fluorescence Detection (FLD) | High-Resolution Mass Spectrometry |
| Run Time | 40 min | Not Specified | 3 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and their derivatives are often non-volatile, chemical derivatization is a necessary step for their analysis by GC-MS. nih.govnih.gov A common derivatization procedure involves esterification followed by acylation to produce volatile derivatives. nih.govcat-online.com For example, amino acids can be converted to their methyl ester pentafluoropropionyl (Me-PFP) derivatives for GC-MS analysis. nih.govnih.gov
This technique is highly effective for confirming the identity of compounds through their unique mass fragmentation patterns and for assessing purity. The use of isotopically labeled internal standards in GC-MS allows for accurate quantification. nih.gov For instance, deuterated methyl esters of amino acids can be prepared and used as internal standards. nih.gov GC-MS methods have been successfully used for the quantitative analysis of free amino acids in various biological samples. researchgate.net
Table 2: GC-MS Derivatization and Analysis Parameters for Amino Acids
| Parameter | Method 1 nih.govnih.gov | Method 2 researchgate.net |
|---|---|---|
| Derivatization Reagents | 2 M HCl in methanol (or CD3OD for internal standards), Pentafluoropropionic anhydride (B1165640) (PFPA) | Propyl chloroformate/propanol |
| Derivatives Formed | Methyl ester pentafluoropropionyl (Me-PFP) derivatives | Propyl chloroformate derivatives |
| Analysis Mode | Not specified | Single-ion monitoring mode |
| Application | Quantitative analysis of 21 free amino acids in human plasma | Quantification of 26 amino acids in aqueous samples |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for analyzing complex mixtures and identifying compounds in various matrices, including biological fluids and environmental samples. researchgate.netnih.gov
For the analysis of sulfonamides, LC-MS/MS is often employed to achieve high sensitivity and specificity, especially for detecting low concentrations in non-target feed. nih.gov Tandem mass spectrometry (MS/MS) provides structural information that aids in the unequivocal identification of analytes. nih.gov A novel tandem in-line LC-MS method has been described, which uses both aqueous normal phase (ANP) and reversed-phase (RP) columns in a single run to analyze both polar and non-polar components of a complex sample. researchgate.net This approach reduces analysis time and complexity. researchgate.net LC-Orbitrap-MS/MS has been used for the analysis of glycation products in complex matrices like infant formulas, demonstrating the technique's capability for sensitive and accurate quantification. mdpi.com
Sample Preparation and Derivatization Strategies for Enhanced Detection
Effective sample preparation is a critical step in the analytical workflow, aimed at extracting the target analyte from the sample matrix, removing interfering substances, and concentrating the analyte to a level suitable for detection. mdpi.comcreative-proteomics.com Common sample preparation techniques for sulfonamides and related compounds include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. mdpi.comresearchgate.net For sulfonamide analysis in feeds, a strong cation exchange Strata-SCX cartridge has been used for clean-up. nih.gov
Derivatization is often employed to improve the chromatographic properties and/or enhance the detectability of the analyte. tandfonline.com For HPLC analysis with fluorescence detection, pre-column derivatization with reagents like fluorescamine (B152294) can significantly increase sensitivity. nih.gov In GC-MS, derivatization is essential to make polar compounds like amino acids volatile. mdpi.com Reagents such as (trimethylsilyl)diazomethane can be used for the methylation of sulfonamides. nih.gov
Table 3: Common Sample Preparation and Derivatization Techniques
| Technique | Purpose | Example Application |
|---|---|---|
| Solid-Phase Extraction (SPE) | Clean-up and pre-concentration | Use of Strata-SCX cartridges for sulfonamide extraction from feed. nih.gov |
| Protein Precipitation | Removal of proteins from biological samples | Use of trichloroacetic acid (TCA) or perchloric acid (PCA). creative-proteomics.com |
| Pre-column Derivatization (HPLC) | Enhance detection (e.g., fluorescence) | Derivatization of sulfonamides with fluorescamine for HPLC-FLD analysis. nih.gov |
| Derivatization (GC-MS) | Increase volatility | Conversion of amino acids to their methyl ester pentafluoropropionyl derivatives. nih.govnih.gov |
Method Validation and Quality Control in Analytical Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a crucial aspect of analytical research, ensuring the reliability and accuracy of the results. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.th For instance, a validated HPLC method for 4-amino benzene sulphonamide showed a correlation coefficient of 0.999 for linearity, and recoveries between 85% and 115% for accuracy. wu.ac.th
Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. bachem.com This includes the analysis of QC samples at different concentration levels to ensure the continued validity of the data. nih.gov In metabolomics studies, quality assurance (QA) and quality control are essential to minimize technical variance and ensure that the instrument is performing optimally. thermofisher.com QC systems are developed to monitor the quantitative performance of analytical methods, such as GC-MS analysis of amino acids in human plasma. nih.gov The implementation of robust QA/QC strategies improves the integrity and robustness of analytical datasets. thermofisher.com
Table 4: Key Parameters in Analytical Method Validation
| Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Future Research Directions and Applications of 2 Amino N Cyclopropylbenzenesulfonamide
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency
Currently, detailed and optimized synthetic routes specifically for 2-Amino-N-cyclopropylbenzenesulfonamide are not widely reported. Future research should prioritize the development of novel synthetic pathways that are not only efficient in terms of yield but also scalable for potential larger-scale production. Investigation into greener synthetic approaches, minimizing the use of hazardous reagents and solvents, would also be a valuable contribution.
Key areas for exploration could include:
Convergent Synthesis: Designing synthetic strategies where the aniline (B41778) and cyclopropylamine (B47189) fragments are elaborated separately and then coupled in a late-stage reaction.
Catalytic Methods: Employing modern catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to construct the key carbon-sulfur and nitrogen-sulfur bonds.
Flow Chemistry: Utilizing continuous flow technologies to improve reaction control, safety, and scalability.
| Potential Synthetic Strategy | Key Transformation | Advantages |
| Amidation of 2-Aminobenzenesulfonyl Chloride | Reaction with cyclopropylamine | Direct, potentially high-yielding |
| Sulfonylation of an Aniline Derivative | Reaction of a protected 2-bromoaniline (B46623) with a cyclopropylsulfonamide precursor followed by deprotection and amination. | Modular, allows for diversification |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of 2-bromobenzenesulfonamide (B1273658) with cyclopropylamine. | High functional group tolerance |
Integration of Hybrid Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A thorough understanding of the chemical reactivity and physical properties of this compound is crucial for its future development. The integration of computational modeling with experimental validation can provide a comprehensive mechanistic picture.
Future research in this area could involve:
Density Functional Theory (DFT) Calculations: To predict molecular geometry, electronic properties, and spectroscopic signatures, which can be correlated with experimental data from techniques like NMR and X-ray crystallography.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its potential interactions with biological macromolecules in a dynamic environment.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model potential reaction mechanisms, for instance, in the context of enzyme inhibition, providing insights into the transition states and activation energies.
These computational approaches can guide experimental design, helping to rationalize observed reactivity and predict the outcomes of proposed synthetic modifications.
Identification and Validation of New Biological Targets and Pathways
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The presence of the amino and cyclopropyl (B3062369) groups in this compound offers unique structural features that could lead to novel biological activities.
A systematic investigation into the biological potential of this compound is warranted. Initial steps should include:
High-Throughput Screening (HTS): Screening this compound against a diverse panel of biological targets to identify potential "hits."
Phenotypic Screening: Assessing the compound's effects on cellular models of various diseases to uncover novel mechanisms of action.
Target Deconvolution: For any identified bioactive "hits," employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s).
The structural alerts within the molecule suggest potential for targeting enzymes such as carbonic anhydrases, proteases, or kinases, which are often modulated by sulfonamide-containing inhibitors.
| Potential Biological Target Class | Rationale |
| Carbonic Anhydrases | The sulfonamide moiety is a classic zinc-binding group for this enzyme class. |
| Kinases | The aminophenyl group can serve as a hinge-binding motif. |
| Proteases | The overall scaffold could fit into the active sites of various proteases. |
Contribution to Fundamental Sulfonamide Chemistry and Medicinal Chemistry Advancements
Beyond its potential direct applications, the study of this compound can contribute to the fundamental understanding of sulfonamide chemistry and advance the field of medicinal chemistry.
Scaffold for Library Synthesis: The molecule can serve as a versatile starting material for the synthesis of a library of analogues. Systematic modification of the amino and cyclopropyl groups, as well as substitution on the benzene (B151609) ring, can lead to the discovery of structure-activity relationships (SAR).
Probe for Chemical Biology: Well-characterized derivatives of this compound could be developed as chemical probes to study the function of newly identified biological targets.
Understanding Physicochemical Properties: In-depth studies of its solubility, lipophilicity, and metabolic stability will provide valuable data for the design of future sulfonamide-based drugs with improved pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Amino-N-cyclopropylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis typically involves sulfonylation of aniline derivatives followed by cyclopropane coupling. Key steps include controlling reaction temperature (e.g., 0–5°C during sulfonylation to minimize side reactions) and using catalysts like triethylamine to enhance nucleophilic substitution efficiency. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield (70–85%) and purity (>95%) .
- Troubleshooting : Monitor pH during cyclopropane introduction to avoid ring-opening; excess cyclopropanecarbonyl chloride may improve coupling efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide (–SO₂NH–) and cyclopropyl group signals (e.g., cyclopropyl protons at δ 0.8–1.2 ppm).
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 255.3).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How should researchers handle and dispose of this compound to ensure safety and regulatory compliance?
- Protocols :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Waste Management : Neutralize acidic/basic byproducts before segregating organic waste; coordinate with certified hazardous waste disposal agencies .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound derivatives?
- Methodology :
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate binding affinities with MD simulations (AMBER force field) .
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?
- Experimental Design :
- Analog Synthesis : Introduce substituents at the benzene ring (e.g., –NO₂, –OCH₃) or modify the cyclopropyl group.
- Biological Assays : Test inhibitory effects against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration assay. IC₀ values correlate with sulfonamide coordination to Zn²⁺ in active sites .
- Data Analysis : Use Hansch analysis or 3D-QSAR (CoMFA/CoMSIA) to link substituent properties (logP, Hammett σ) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Critical Analysis :
- Assay Variability : Compare enzyme sources (recombinant vs. native) and buffer conditions (pH 7.4 vs. 6.5 for tumor-targeted CA-IX).
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., rat/human) to differentiate intrinsic activity from pharmacokinetic effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
